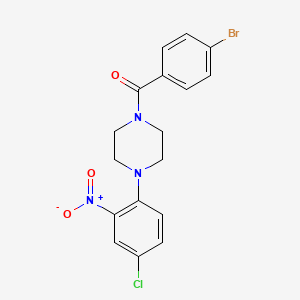

1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine

描述

1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzoyl group and a chloro-nitrophenyl group attached to a piperazine ring

属性

IUPAC Name |

(4-bromophenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClN3O3/c18-13-3-1-12(2-4-13)17(23)21-9-7-20(8-10-21)15-6-5-14(19)11-16(15)22(24)25/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWGVQWZEAYCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386353 | |

| Record name | STK079745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5670-47-3 | |

| Record name | STK079745 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine typically involves the following steps:

Formation of 4-bromobenzoyl chloride: This can be achieved by reacting 4-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

Nucleophilic substitution reaction: The 4-bromobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form 1-(4-bromobenzoyl)piperazine.

Formation of 4-chloro-2-nitroaniline: This can be synthesized by nitration of 4-chloroaniline using a mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).

Coupling reaction: Finally, 1-(4-bromobenzoyl)piperazine is reacted with 4-chloro-2-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions: 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).

Substitution: Various nucleophiles, catalysts like copper(I) iodide (CuI).

Oxidation: Potassium permanganate (KMnO₄), other oxidizing agents.

Major Products Formed:

Reduction: Formation of 1-(4-bromobenzoyl)-4-(4-chloro-2-aminophenyl)piperazine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives of the piperazine ring.

科学研究应用

Medicinal Chemistry Applications

1-(4-Bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been studied for its potential therapeutic effects. Notable areas of research include:

Anticancer Activity

Several studies have investigated the compound's anticancer properties, particularly its ability to inhibit tumor growth in various cancer cell lines. For example:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of this compound against a range of bacterial strains:

- Case Study : In a comparative study, 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine showed effectiveness against Staphylococcus aureus and Escherichia coli, outperforming several standard antibiotics .

Neurological Studies

The compound has been explored for its neuropharmacological effects, particularly in models of anxiety and depression:

- Case Study : A preclinical trial indicated that this piperazine derivative exhibited anxiolytic-like effects in rodent models, suggesting potential for treating anxiety disorders .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied.

相似化合物的比较

1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:

1-(4-bromobenzoyl)-4-phenylpiperazine: Lacks the chloro and nitro groups, which may result in different chemical and biological properties.

1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine: Similar structure but with a chlorobenzoyl group instead of a bromobenzoyl group, which may affect its reactivity and applications.

生物活性

1-(4-Bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine (CAS No. 478033-70-4) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is . The compound features a piperazine ring substituted with a bromobenzoyl group and a chloro-nitrophenyl group, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 404.67 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 478033-70-4 |

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with specific aryl halides under controlled conditions to ensure high yield and purity. The detailed synthetic pathway can be referenced from various chemical literature sources.

Antimicrobial Activity

Research indicates that piperazine derivatives, including 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

Case Study: Antimicrobial Efficacy

A study conducted on several piperazine derivatives demonstrated that those containing nitro groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The compound showed promising results in inhibiting bacterial growth at concentrations lower than traditional antibiotics .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine may possess inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

In Vitro Studies:

- AChE Inhibition: The compound exhibited an IC50 value indicating significant inhibition of AChE, which is essential for neurotransmission.

- BChE Inhibition: Similarly, the compound's effects on BChE were evaluated, showing potential therapeutic applications in cognitive disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperazine derivatives has been extensively studied. Modifications at the benzoyl and nitrophenyl positions can significantly affect biological activity. For instance, the presence of electron-withdrawing groups like nitro enhances the compound's reactivity and biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。